molecular formula C7H6BClF3KO B7892587 Potassium (2-chloro-5-methoxyphenyl)trifluoroborate

Potassium (2-chloro-5-methoxyphenyl)trifluoroborate

Cat. No.: B7892587
M. Wt: 248.48 g/mol
InChI Key: QEHJSJYABCDJGU-UHFFFAOYSA-N
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Description

Potassium (2-chloro-5-methoxyphenyl)trifluoroborate is an organoboron compound with the molecular formula C7H6BClF3OK. It is a potassium salt of a trifluoroborate, which is known for its stability and reactivity in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-chloro-5-methoxyphenyl)trifluoroborate can be synthesized through the reaction of 2-chloro-5-methoxyphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium. The mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and drying .

Industrial Production Methods

In an industrial setting, the production of potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloro-5-methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

Potassium (2-chloro-5-methoxyphenyl)trifluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. This process is facilitated by the stability and reactivity of the trifluoroborate group .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Nitrophenylboronic acid
  • 4-Chlorophenylboronic acid
  • 4-Bromophenylboronic acid
  • p-Tolylboronic acid
  • 2-Chlorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • o-Tolylboronic acid
  • 2-Methoxyphenylboronic acid

Uniqueness

Potassium (2-chloro-5-methoxyphenyl)trifluoroborate is unique due to its stability and reactivity under various conditions. Unlike boronic acids, which can be sensitive to moisture and air, trifluoroborates are more robust and can be used in a wider range of reactions. This makes them particularly valuable in industrial applications where consistent performance is crucial .

Properties

IUPAC Name

potassium;(2-chloro-5-methoxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHJSJYABCDJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)OC)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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